molecular formula C17H16N2O B11972795 N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide

N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide

Cat. No.: B11972795
M. Wt: 264.32 g/mol
InChI Key: RUGTZWGRVCCMKI-MEAXDALNSA-N
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Description

N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). Hydrazones are widely studied due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and an appropriate aldehyde or ketone. One common method involves the reaction of benzohydrazide with 4-phenylbut-3-en-2-one in the presence of ethanol as a solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of telomerase, an enzyme that plays a crucial role in the immortality of cancer cells . By inhibiting telomerase, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit telomerase and induce apoptosis in cancer cells sets it apart from other similar compounds.

Conclusion

N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide is a compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool in research and industrial applications. Further studies are needed to fully explore its therapeutic potential and optimize its synthesis and production methods.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide

InChI

InChI=1S/C17H16N2O/c1-14(12-13-15-8-4-2-5-9-15)18-19-17(20)16-10-6-3-7-11-16/h2-13H,1H3,(H,19,20)/b13-12+,18-14+

InChI Key

RUGTZWGRVCCMKI-MEAXDALNSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C=CC2=CC=CC=C2

Origin of Product

United States

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